methyl S-(4-methyl-4H-1,2,4-triazol-3-yl)cysteinate
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Overview
Description
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl 2-bromo-3-aminopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the triazole ring or modify the functional groups.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives or deprotected amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-[(4H-1,2,4-triazol-3-yl)sulfanyl]propanoate: Lacks the methyl group on the triazole ring.
Ethyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoate: Contains an additional carbon in the alkyl chain.
Uniqueness
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is unique due to the presence of both an amino acid moiety and a triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4O2S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
methyl 2-amino-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C7H12N4O2S/c1-11-4-9-10-7(11)14-3-5(8)6(12)13-2/h4-5H,3,8H2,1-2H3 |
InChI Key |
AAPNGXIOYRRZNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(C(=O)OC)N |
Origin of Product |
United States |
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